molecular formula C16H14ClF3N4O2 B2724848 N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1901059-39-9

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2724848
CAS RN: 1901059-39-9
M. Wt: 386.76
InChI Key: DVEUWTPKABASPE-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide, also known as CTMP, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of pyrimidine derivatives and has been shown to have a high affinity for certain enzymes in the body.

Scientific Research Applications

Inhibitory Effects on NF-kappaB and AP-1 Gene Expression

Research has delved into the structure-activity relationship studies of compounds related to N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide, particularly those inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. These studies aim at improving potential oral bioavailability and exploring the effects of substituting different groups on the pyrimidine ring. Such compounds have been evaluated for cell-based activity, adherence to Lipinski's rule of 5, and potential gastrointestinal permeability, indicating their pharmaceutical application potential in modulating gene expression (Palanki et al., 2000).

Synthesis of Polyazaheterocycles

The compound's derivatives have been involved in the synthesis of polyazaheterocycles, featuring isoquinoline and indolo[2,3-c]-pyridine structural fragments. This research highlights its role in creating complex heterocyclic compounds, which are significant in the development of new pharmaceuticals and materials (Bogza et al., 1997).

Antitumor Activity

Studies have synthesized derivatives like 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide, exhibiting inhibitory capacity against cancer cell proliferation. This research opens avenues for developing new antitumor agents, leveraging the chemical scaffold of this compound (Ji et al., 2018).

Development of Fluorescent Compounds

Further research has explored the synthesis of novel compounds based on the structural framework of this compound, leading to the development of new fluorescent materials. Such compounds have potential applications in material science, highlighting the versatility of this chemical structure in creating compounds with unique optical properties (Rangnekar & Shenoy, 1987).

Antimicrobial Agents

Novel derivatives of this compound have been synthesized and evaluated for antimicrobial activity, demonstrating significant potential against various bacteria and fungi. This line of research suggests the compound's framework can be utilized to develop new antimicrobial agents, addressing the need for novel treatments against resistant pathogens (Devarasetty et al., 2019).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O2/c17-11-2-1-10(16(18,19)20)7-12(11)23-15(25)13-8-14(22-9-21-13)24-3-5-26-6-4-24/h1-2,7-9H,3-6H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEUWTPKABASPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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